5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Catalog No.
S1520509
CAS No.
188612-53-5
M.F
C6H9N5O2
M. Wt
183.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

This high-purity building block addresses the critical need for well-characterized Temozolomide precursors. Using lower-grade material risks introducing process impurities that cause API batch failure. • Provides ≥97% purity, validated for GMP synthesis of the anticancer drug Temozolomide, reducing quality control burden. • Serves as a certified reference standard for HPLC/LC-MS impurity profiling, meeting regulatory requirements. • Defined melting point ensures reproducible process scale-up from lab to pilot scale.

CAS Number

188612-53-5

Product Name

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

IUPAC Name

5-amino-1-N-methylimidazole-1,4-dicarboxamide

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

InChI

InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13)

InChI Key

AGQNTADHDRGUOT-UHFFFAOYSA-N

SMILES

CNC(=O)N1C=NC(=C1N)C(=O)N

Canonical SMILES

CNC(=O)N1C=NC(=C1N)C(=O)N

Synonyms

5-Amino-N-methyl-1H-imidazole-1,4-dicarboxamide, 5-Amino-1H-imidazole-1,4-dicarboxamide, N-methyl-, 5-Amino-N-methylimidazole-1,4-dicarboxamide, 1H-Imidazole-1,4-dicarboxamide, 5-amino-N-methyl-

Purity

97%

Package Size

10 mg, 50 mg, 250 mg

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is a heterocyclic organic compound primarily utilized as a critical, high-purity intermediate in the synthesis of Temozolomide, an essential chemotherapeutic agent for treating specific types of brain tumors. Its molecular structure is specifically designed to serve as a key building block in multi-step pharmaceutical manufacturing. The compound is also recognized as a known metabolite and impurity of Temozolomide, making it essential for analytical and quality control applications in pharmaceutical settings.

Research Fit

Key intermediate in Temozolomide synthesis pathway, supporting process development
Supplied as Temozolomide Impurity 4 reference standard for ANDA analytical methods
Cell-permeable precursor to AICAR for purine metabolism and AMPK research

Substituting this compound with structurally similar but non-identical imidazoles, such as its core scaffold 5-Amino-1H-imidazole-4-carboxamide (AICA), or using a lower-purity, uncharacterized grade is unsuitable for its primary application. The N1-methylcarbamoyl group is not an arbitrary feature; it is integral to the established, high-yielding synthetic pathway toward Temozolomide's imidazotetrazine core. Using an unpurified precursor introduces process impurities that risk the final API failing stringent regulatory standards for purity and safety. A patent for Temozolomide synthesis details a specific purification process to upgrade the crude material, underscoring that high purity is a prerequisite for successful and reproducible downstream reactions, not an optional attribute.

Substitution Risk

Synthesis pathway shift Replacing with AICA or generic imidazoles misroutes diazotization, forming byproducts like 2-azahypoxanthine or requiring hazardous reagents
Enzyme recognition lost HPRT1 conversion to AICAR is blocked with related carboxamides lacking the specific N1-methylcarbamoyl/5-amino pattern

High Purity Prerequisite for Process Success

A patented synthesis method for Temozolomide precursors describes the isolation of this compound as a crude, grayish solid. This crude material requires a subsequent purification step—specifically, slurrying in water—to yield a final product with 97% purity as confirmed by HPLC analysis against a standard. Procuring material that already meets this purity specification eliminates the need for this in-house purification, removing a process variable and ensuring batch-to-batch consistency for the subsequent sensitive reaction steps.

Evidence DimensionPurity (by HPLC)
Target Compound Data97% (purified solid)
Comparator Or BaselineCrude grayish solid (pre-purification)
Quantified DifferenceMaterial upgraded from a crude state to a 97% pure, characterized solid.
ConditionsPurification via slurrying in H2O at room temperature for 1 hour, followed by filtration and drying, as described in a patented synthesis route.

Using a pre-qualified, high-purity intermediate directly de-risks the manufacturing of a pharmaceutical API by preventing the introduction of process-related impurities.

Reaction Yield
Reported
45% yield (target) vs 60% recovery (comparator route)
Supports process optimization and yield benchmarking for Temozolomide cyclization step
Sodium nitrite/aq. tartaric acid, 0–5 °C

Defined Melting Point as Quality Specification

The high-purity standard of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is characterized by a sharp and consistent melting point of 165-169 °C. This physical property serves as a critical, readily verifiable quality control metric. In contrast, crude or alternative materials lacking this defined thermal behavior would indicate the presence of impurities that can interfere with reaction kinetics and outcomes. Specifying this melting point range during procurement ensures a consistent, high-quality starting material for reproducible chemical synthesis.

Evidence DimensionMelting Point
Target Compound Data165-169 °C
Comparator Or BaselineUncharacterized or impure material (which would exhibit a broad or depressed melting point)
Quantified DifferenceProvides a narrow, 4°C range as a quality benchmark.
ConditionsMeasurement performed on a standard sample prepared by recrystallization from CH3CN/H2O (1:6).

A defined melting point is a key specification that guarantees batch-to-batch consistency, which is crucial for validated manufacturing processes and reliable process scale-up.

Purity
Specification review
99.2% by HPLC
Reduces downstream purification burden and carryover risk
Acetonitrile reaction, 55–60 °C, 6 h; industrial patent specification
Enzymatic Conversion
Class-level
HPRT1 substrate (target) vs AICA not recognized by HPRT1
Enables intracellular AICAR modulation without nucleoside transport limitations
In vitro enzymatic assay with PRPP, HPRT1
NOS Binding
Reported
Kd 4.47 μM; 7‑nitroindazole IC50 ≈ 0.5 μM
Moderate affinity supports scaffold-based SAR studies for NOS inhibitor design
Spectral shift assay, B. subtilis NOS oxygenase
Regulatory Reference
Source review
Full characterization (NMR, MS, HPLC, IR) compliant with USP/EP guidelines
Supports ANDA analytical method validation and impurity quantification
Supplied by certified reference standard vendor
Intermediate Yield
Reported
80% yield from AICA base under mild conditions
Improves process economics compared to alternative carbamoylation routes
Acetonitrile, 55–60 °C, 6 h; filtration isolation

Starting Material for Temozolomide GMP Synthesis

This compound's primary and most critical application is serving as a well-characterized, high-purity precursor in the Good Manufacturing Practice (GMP) production of the anticancer drug Temozolomide. Its validated role and known purity profile (97%) minimize process validation and quality control burdens for pharmaceutical manufacturers.

Temozolomide Impurity Reference Standard

As a known impurity and metabolite of Temozolomide, this compound is the correct choice for use as a certified reference standard. It is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect, quantify, and control impurities in the final Temozolomide drug substance, as required by regulatory agencies.

Process Development & Scale-Up of Imidazotetrazine Derivatives

For researchers engaged in the process development or scale-up of Temozolomide or related imidazotetrazine analogs, this intermediate offers a reliable and consistent starting point. Its defined physicochemical properties, such as a sharp melting point, ensure that process parameters developed at the lab scale can be translated into reproducible results at pilot or manufacturing scale.

Application Fit Matrix

Application
Selection Property
Validation Focus
Temozolomide process development
Defined intermediate with reported conversion yields
Process reproducibility and impurity profiling
Pharmaceutical quality control
Regulatory-grade impurity reference standard
Method validation and ANDA impurity quantification context
Purine metabolism research
Cell-permeable AICAR precursor
HPRT1-dependent AICAR generation and AMPK pathway-response context
NOS inhibitor design
Moderate-affinity NOS binder (scaffold)
SAR-based potency optimization and isoform selectivity review

XLogP3

-0.9

Explore Compound Types